

4-Octanone CAS number 589-63-9 spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Octanone

Cat. No.: B1346966

[Get Quote](#)

An In-depth Technical Guide to the Spectral Data of **4-Octanone** (CAS Number 589-63-9)

Introduction

4-Octanone, also known as butyl propyl ketone, is a ketone with the chemical formula C8H16O.^{[1][2][3][4][5][6][7][8]} Its CAS registry number is 589-63-9.^{[2][3][4][5][6][7][8]} This document provides a comprehensive overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectral data for **4-octanone**, intended for researchers, scientists, and professionals in drug development. The molecular weight of **4-octanone** is approximately 128.21 g/mol .^{[1][9]}

Mass Spectrometry (MS)

Mass spectrometry of **4-octanone** is typically performed using electron ionization (EI). The resulting mass spectrum shows fragmentation patterns characteristic of ketones. A significant fragmentation pathway involves a McLafferty rearrangement and α -cleavage.^[10] The cleavage of the larger alkyl group is often favored.^[10]

Table 1: Mass Spectrometry Data for **4-Octanone**^{[2][9]}

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
43	100	[CH ₃ CO] ⁺ or [C ₃ H ₇] ⁺
57	80	[C ₄ H ₉] ⁺
71	60	[C ₄ H ₇ O] ⁺
85	40	[C ₅ H ₉ O] ⁺ (from McLafferty rearrangement)
128	10	[M] ⁺ (Molecular Ion)

Note: The fragmentation data is based on typical values found in mass spectral databases like the NIST/EPA/NIH Mass Spectral Library.[\[2\]](#)[\[11\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **4-octanone**.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **4-octanone** displays distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon is significantly deshielded and appears at a high chemical shift.

Table 2: ¹³C NMR Spectral Data for **4-Octanone**[\[12\]](#)

Carbon Atom	Chemical Shift (δ) in ppm
C=O (C4)	~211
-CH ₂ - (C3)	~44
-CH ₂ - (C5)	~42
-CH ₂ - (C2)	~17
-CH ₂ - (C6)	~26
-CH ₂ - (C7)	~22
-CH ₃ (C1)	~14
-CH ₃ (C8)	~13

Note: Data is referenced from spectra available in the Wiley Registry, typically run in CDCl_3 with TMS as a reference.[\[12\]](#)

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-octanone** shows signals corresponding to the different proton environments in the molecule. The integration of these signals reflects the number of protons in each environment.

Table 3: ¹H NMR Spectral Data for **4-Octanone**[\[9\]](#)[\[12\]](#)

Proton Environment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
-CH ₂ - (next to C=O, C3 & C5)	~2.4	Triplet	~7.4
-CH ₂ - (C2 & C6)	~1.5-1.6	Sextet	~7.4
-CH ₃ (C1 & C8)	~0.9	Triplet	~7.4

Note: Data is referenced from spectra available in the Wiley Registry, with older spectra run in CCl_4 .[\[12\]](#)

Infrared (IR) Spectroscopy

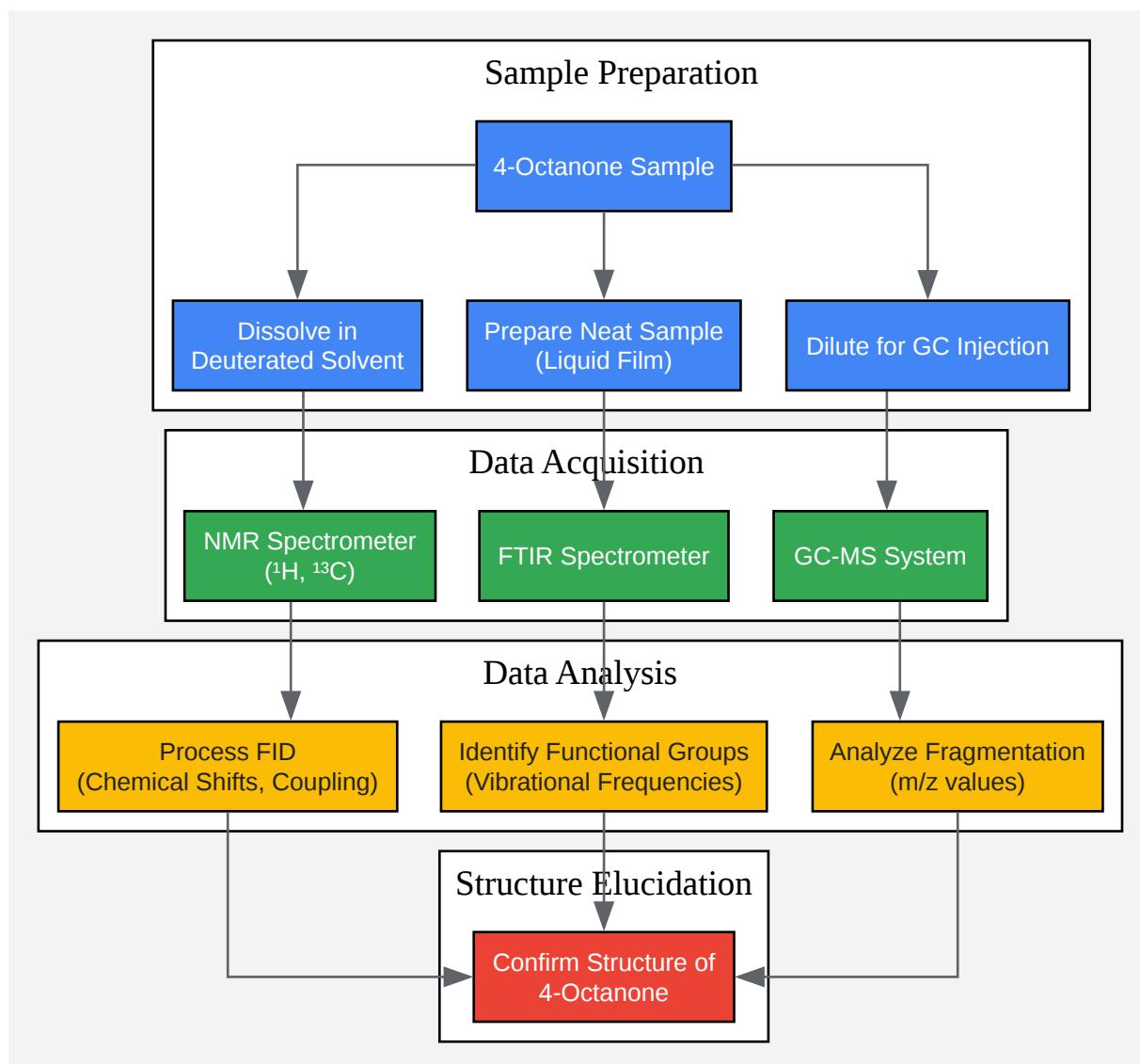
The IR spectrum of **4-octanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretch.

Table 4: Infrared (IR) Spectroscopy Data for **4-Octanone**[\[2\]](#)[\[6\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
~2960-2870	C-H stretch	Alkane
~1715	C=O stretch	Ketone
~1465	C-H bend	Alkane
~1375	C-H bend	Alkane

Note: The spectrum is often obtained from a neat sample using a capillary cell.[\[9\]](#)

Experimental Protocols


The spectral data presented are typically acquired using standard laboratory techniques and instrumentation.

- Mass Spectrometry (GC-MS): A sample of **4-octanone** is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by an electron beam (typically 70 eV). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio to generate the mass spectrum.[\[9\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of **4-octanone** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a 5 mm NMR tube.[\[12\]](#) Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.[\[12\]](#)

- ^{13}C NMR: The spectrum is acquired on an NMR spectrometer, such as a Varian CFT-20. [12] A ^1H broadband decoupling pulse sequence is used to simplify the spectrum by removing C-H coupling.
- ^1H NMR: The spectrum is acquired on an NMR spectrometer, for instance, a Varian A-60. [9] The resulting free induction decay (FID) is Fourier-transformed to produce the frequency-domain spectrum.

- Infrared (IR) Spectroscopy:
 - FTIR (Neat): For a liquid sample like **4-octanone**, a drop is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[13] Alternatively, a sample can be placed on a diamond crystal for attenuated total reflectance (ATR) FTIR.[14] The sample is then irradiated with infrared light, and the transmitted or reflected light is measured by a detector. A Fourier transform is applied to the resulting interferogram to obtain the IR spectrum.
 - Vapor Phase IR: The vapor phase IR spectrum is obtained by introducing the sample into a gas cell within the spectrometer.[9][12]

Logical Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **4-Octanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Octanone [webbook.nist.gov]
- 3. 4-Octanone [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Octanone [webbook.nist.gov]
- 6. 4-Octanone [webbook.nist.gov]
- 7. 4-Octanone [webbook.nist.gov]
- 8. 4-Octanone [webbook.nist.gov]
- 9. Octan-4-one | C8H16O | CID 11516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GCMS Section 6.11.1 [people.whitman.edu]
- 11. 4-Octanone [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. m.youtube.com [m.youtube.com]
- 14. webassign.net [webassign.net]
- To cite this document: BenchChem. [4-Octanone CAS number 589-63-9 spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346966#4-octanone-cas-number-589-63-9-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com